2-Benzylcyclohexane-1,3-dione
Overview
Description
2-Benzylcyclohexane-1,3-dione is a chemical compound with the CAS Number: 22381-56-2 and a molecular weight of 202.25 . Its IUPAC name is 2-benzyl-1,3-cyclohexanedione .
Synthesis Analysis
The synthesis of this compound involves reactions with benzyl bromide and 1,3-Cyclohexanedione . The reaction progress is typically monitored by Thin Layer Chromatography (TLC) using hexane: ethyl acetate in the ratio (90:10) .Molecular Structure Analysis
The molecular formula of this compound is C13H14O2 . The InChI Code is 1S/C13H14O2/c14-12-7-4-8-13 (15)11 (12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 .Chemical Reactions Analysis
This compound can react with benzyl chloride in the presence of potassium ethoxide and ethanol .Physical and Chemical Properties Analysis
The compound has a density of 1.137g/cm3, a boiling point of 360.7ºC at 760 mmHg, and a flash point of 135.4ºC . The exact mass is 202.09900, the PSA is 34.14000, the LogP is 2.16740, and the vapour pressure is 2.17E-05mmHg at 25°C .Scientific Research Applications
Angiogenesis Inhibition
2-Benzylcyclohexane-1,3-dione has potential applications as an angiogenesis inhibitor. A study focused on synthesizing an aromatic cyclic enadione, specifically 2-benzylidene-cyclohexane-1,3-dione, identified its potential as an angiogenesis inhibitor (Istyastono et al., 2009).
Stability Analysis
Research exploring the stability of tautomers, including 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones, provided insights into their chemical stability. The study utilized Gibbs free energies and various spectroscopic methods to analyze tautomerization susceptibility (Dobosz et al., 2020).
Synthesis Methods
Different synthesis methods of this compound and related compounds have been explored. For instance, a method was developed for synthesizing 2-acylcyclohexane-1,3-diones from the adducts of 1,3-dipolar cycloaddition of nitrile oxides to cyclohexenones (Akhrem et al., 1975).
Conformational Studies
The conformational properties of this compound derivatives, like 2-fluorocyclohexane-1,3-dione, have been investigated to understand their structural stabilities and electron delocalization effects (Andrade et al., 2019).
Biological Activities
The compound's derivatives have been analyzed for various biological activities. For instance, a review discussed the occurrence, biogenesis, and biological activities of 2-acylcyclohexane-1,3-diones, a class closely related to this compound, exploring their functions and synthesis (Rubinov et al., 1995).
Chemical and Physical Properties
Studies also focus on the physicochemical properties of this compound derivatives. For example, the properties of 2-benzylidene-cylclohexane-1,3-dione were explored using semiempirical quantum-chemical calculations to predict its behavior as a potential anticancer agent (Istyastono, 2006).
Safety and Hazards
Properties
IUPAC Name |
2-benzylcyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOXCTRDLYPXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346011 | |
Record name | 2-benzylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22381-56-2 | |
Record name | 2-benzylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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